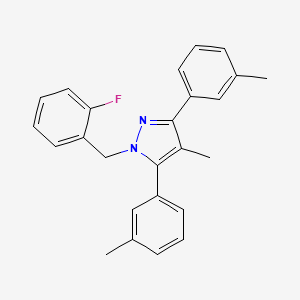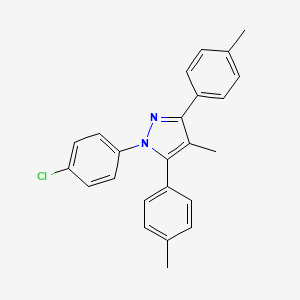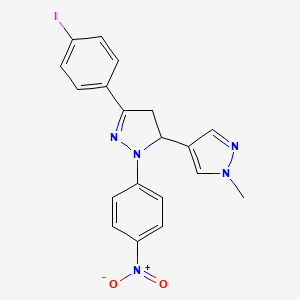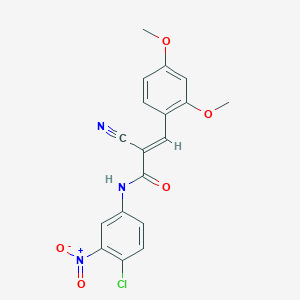![molecular formula C21H21BrN2O3 B10911205 N'-{(E)-[5-bromo-2-(prop-2-en-1-yloxy)phenyl]methylidene}-2-[2-(prop-2-en-1-yl)phenoxy]acetohydrazide](/img/structure/B10911205.png)
N'-{(E)-[5-bromo-2-(prop-2-en-1-yloxy)phenyl]methylidene}-2-[2-(prop-2-en-1-yl)phenoxy]acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’~1~-{(E)-1-[2-(ALLYLOXY)-5-BROMOPHENYL]METHYLIDENE}-2-(2-ALLYLPHENOXY)ACETOHYDRAZIDE is a synthetic organic compound characterized by its complex structure, which includes allyloxy and bromophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’~1~-{(E)-1-[2-(ALLYLOXY)-5-BROMOPHENYL]METHYLIDENE}-2-(2-ALLYLPHENOXY)ACETOHYDRAZIDE typically involves multiple steps:
Formation of the Hydrazone Intermediate: The initial step involves the condensation of 2-(allyloxy)-5-bromobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone.
Alkylation Reaction: The hydrazone intermediate is then reacted with 2-(2-allylphenoxy)acetyl chloride under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, precise control of reaction conditions (temperature, pH, solvent choice), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N’~1~-{(E)-1-[2-(ALLYLOXY)-5-BROMOPHENYL]METHYLIDENE}-2-(2-ALLYLPHENOXY)ACETOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The allyloxy groups can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: The hydrazone moiety can be reduced to form the corresponding hydrazine derivative.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties, making it a candidate for drug development studies.
Medicine
Potential medicinal applications include the development of new pharmaceuticals targeting specific pathways or receptors, given the compound’s ability to interact with biological molecules.
Industry
In industry, this compound could be used in the development of new materials with specific properties, such as polymers or coatings, due to its reactive functional groups.
Mechanism of Action
The mechanism by which N’~1~-{(E)-1-[2-(ALLYLOXY)-5-BROMOPHENYL]METHYLIDENE}-2-(2-ALLYLPHENOXY)ACETOHYDRAZIDE exerts its effects depends on its interaction with molecular targets. For instance, if used as a drug, it might bind to specific enzymes or receptors, altering their activity. The presence of the allyloxy and bromophenyl groups could facilitate binding through hydrophobic interactions or hydrogen bonding.
Comparison with Similar Compounds
Similar Compounds
- N’~1~-{(E)-1-[2-(ALLYLOXY)-5-CHLOROPHENYL]METHYLIDENE}-2-(2-ALLYLPHENOXY)ACETOHYDRAZIDE
- N’~1~-{(E)-1-[2-(ALLYLOXY)-5-FLUOROPHENYL]METHYLIDENE}-2-(2-ALLYLPHENOXY)ACETOHYDRAZIDE
Uniqueness
Compared to similar compounds, N’~1~-{(E)-1-[2-(ALLYLOXY)-5-BROMOPHENYL]METHYLIDENE}-2-(2-ALLYLPHENOXY)ACETOHYDRAZIDE is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. Bromine atoms can participate in halogen bonding, potentially enhancing the compound’s binding affinity to biological targets.
This detailed overview provides a comprehensive understanding of N’~1~-{(E)-1-[2-(ALLYLOXY)-5-BROMOPHENYL]METHYLIDENE}-2-(2-ALLYLPHENOXY)ACETOHYDRAZIDE, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
Molecular Formula |
C21H21BrN2O3 |
|---|---|
Molecular Weight |
429.3 g/mol |
IUPAC Name |
N-[(E)-(5-bromo-2-prop-2-enoxyphenyl)methylideneamino]-2-(2-prop-2-enylphenoxy)acetamide |
InChI |
InChI=1S/C21H21BrN2O3/c1-3-7-16-8-5-6-9-19(16)27-15-21(25)24-23-14-17-13-18(22)10-11-20(17)26-12-4-2/h3-6,8-11,13-14H,1-2,7,12,15H2,(H,24,25)/b23-14+ |
InChI Key |
YQGYTSAHUOJQOH-OEAKJJBVSA-N |
Isomeric SMILES |
C=CCC1=CC=CC=C1OCC(=O)N/N=C/C2=C(C=CC(=C2)Br)OCC=C |
Canonical SMILES |
C=CCC1=CC=CC=C1OCC(=O)NN=CC2=C(C=CC(=C2)Br)OCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(3,4-difluorophenyl)-6-(3-methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10911133.png)

![N-(2-cyanophenyl)-6-(3-methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10911139.png)

![N-(1-ethyl-5-methyl-1H-pyrazol-3-yl)-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide](/img/structure/B10911153.png)
![1-[(2,3-dichlorophenoxy)methyl]-N-(4,6-dimethylpyridin-2-yl)-1H-pyrazole-3-carboxamide](/img/structure/B10911157.png)
![N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-N,1-dimethyl-4-nitro-1H-pyrazole-3-carboxamide](/img/structure/B10911161.png)

![2-{[5-(ethoxycarbonyl)-4-methyl-1,3-thiazol-2-yl]amino}-2-oxoethyl N-(phenylcarbonyl)valinate](/img/structure/B10911173.png)
![[4-[(3,4-Dichlorobenzyl)amino]-2-(trifluoromethyl)-3-pyridyl](phenyl)methanone](/img/structure/B10911176.png)


![4-(4-hydroxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B10911189.png)
